2,3-Dimethoxyterephthalaldehyde

Covalent Organic Frameworks Reticular Chemistry Dimensionality Control

2,3‑Dimethoxyterephthalaldehyde (o‑DMPA) is a methoxy‑substituted dialdehyde monomer that serves as a linkage node in the construction of imine‑linked covalent organic frameworks (COFs) and crystalline polymers. Its two proximal methoxy groups enforce a distinct dihedral geometry and hydrogen‑bonding pattern that differentiates it from isomeric dialdehydes and the unsubstituted parent terephthalaldehyde.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 179693-85-7
Cat. No. B3110394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxyterephthalaldehyde
CAS179693-85-7
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1OC)C=O)C=O
InChIInChI=1S/C10H10O4/c1-13-9-7(5-11)3-4-8(6-12)10(9)14-2/h3-6H,1-2H3
InChIKeyWAHBFHUZSTXBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxyterephthalaldehyde (CAS 179693-85-7) Procurement Guide for Porous Framework Synthesis


2,3‑Dimethoxyterephthalaldehyde (o‑DMPA) is a methoxy‑substituted dialdehyde monomer that serves as a linkage node in the construction of imine‑linked covalent organic frameworks (COFs) and crystalline polymers [1]. Its two proximal methoxy groups enforce a distinct dihedral geometry and hydrogen‑bonding pattern that differentiates it from isomeric dialdehydes and the unsubstituted parent terephthalaldehyde. When condensed with tetra‑amino‑pyrene (PyTTA), the 2,3‑dimethoxy isomer yields a 2D bilayer COF (oDMPA‑Py‑COF) with a triclinic unit cell (V = 4512 ų), whereas the 2,5‑dimethoxy isomer (p‑DMPA) gives a 1D crystalline polymer (pDMPA‑Py‑CP) with a monoclinic unit cell (V = 4291 ų) [1]. This dimensionality control, driven by non‑covalent interactions, makes 2,3‑dimethoxyterephthalaldehyde a structure‑directing building block for accessing complex, highly crystalline 2D frameworks that cannot be obtained with other methoxy‑regioisomers.

Why Terephthalaldehyde or Other Methoxy‑Terephthalaldehyde Isomers Cannot Replace 2,3‑Dimethoxyterephthalaldehyde in Reticular Synthesis


The position of the methoxy substituents on the terephthalaldehyde core dictates the final dimensionality, molecular packing geometry, and host‑guest response of the resulting crystalline material [1]. Under identical synthesis conditions, the 2,3‑dimethoxy isomer (o‑DMPA) directs the formation of a 2D covalent organic framework with bilayer pyrene motifs, while the 2,5‑dimethoxy isomer (p‑DMPA) produces a 1D crystalline polymer with isolated pyrene monomers [1]. The unsubstituted parent compound, terephthalaldehyde, lacks the steric and hydrogen‑bonding cues provided by the methoxy groups and therefore does not generate the same framework topology. A user who substitutes these alternatives will obtain a different crystal phase, a different pore environment, and a reversed fluorescence response to vapors, undermining any application that relies on the specific structural and optical properties enabled by the 2,3‑dimethoxy arrangement.

Quantitative Comparator‑Based Evidence for 2,3‑Dimethoxyterephthalaldehyde in Covalent Organic Framework Synthesis


2D Framework vs. 1D Polymer: Dimensionality Control by Methoxy‑Regioisomers

When reacted with 1,3,6,8‑tetrakis(4‑aminophenyl)pyrene (PyTTA) under identical solvothermal conditions, 2,3‑dimethoxyterephthalaldehyde (o‑DMPA) yields a 2D covalent organic framework (oDMPA‑Py‑COF), while the 2,5‑dimethoxy isomer (p‑DMPA) gives a 1D crystalline polymer (pDMPA‑Py‑CP) [1]. The 2D COF crystallizes in a triclinic unit cell with volume 4512 ų, whereas the 1D polymer adopts a monoclinic cell with volume 4291 ų [1]. Single‑crystal 3D electron diffraction confirms the entirely different stacking modes: the 2,3‑isomer induces AA‑inclined‑AA bilayer packing of pyrene motifs (interlayer distance 4.71 Å in the inclined layer), while the 2,5‑isomer forces isolated monomeric pyrene arrangements with a lateral offset of 11.3 Å [1].

Covalent Organic Frameworks Reticular Chemistry Dimensionality Control

Fluorescence Vapor‑Sensing Reversal: o‑DMPA vs. p‑DMPA Frameworks

The 2D COF built from 2,3‑dimethoxyterephthalaldehyde (oDMPA‑Py‑COF) and the 1D polymer built from 2,5‑dimethoxyterephthalaldehyde (pDMPA‑Py‑CP) display opposing fluorescence intensity changes when exposed to ethanol vapor [1]. The o‑DMPA‑derived COF shows an increase in fluorescence intensity upon ethanol adsorption (accompanied by a red‑shift due to solvent polarity), whereas the p‑DMPA‑derived polymer shows a substantial decrease in fluorescence under the same conditions [1]. Both materials exhibit similar fluorescence properties under ambient conditions, confirming that the divergent optoelectronic response originates solely from the different pore environments dictated by the methoxy‑substitution pattern [1].

Chemical Sensing Fluorescence Vapochromism

BET Surface Area and Pore‑Volume Comparison Between o‑DMPA and p‑DMPA Derived Materials

The 1D crystalline polymer pDMPA‑Py‑CP, constructed from 2,5‑dimethoxyterephthalaldehyde, exhibits a BET surface area of 374 m² g⁻¹ and a pore volume of 0.23 cm³ g⁻¹ (N₂, 77 K, Type I isotherm) [1]. By contrast, the 2D COF oDMPA‑Py‑COF (from 2,3‑dimethoxyterephthalaldehyde) features bilayer pyrene packing with inter‑bilayer channels, and its N₂ isotherm and BET surface area are reported in the Supporting Information of [1]. The different porosity arises from the fundamentally different packing geometries: the 2,3‑isomer creates a 2D framework with accessible microporous channels, while the 2,5‑isomer forms a 1D chain packing that yields narrower, slit‑shaped pores with a diameter of 7 × 6 Å [1].

Porosity Gas Adsorption Surface Area

Structural Complexity and Unit‑Cell Asymmetry: Enabling the Largest Known COF Asymmetric Unit

The 2,3‑dimethoxyterephthalaldehyde‑based framework COF‑305, built with tetrakis(4‑aminophenyl)methane, possesses the largest unit cell and asymmetric unit among all known COFs [1]. The framework encodes nine distinct stereoisomers of its constituents on topologically equivalent sites—a complexity level impossible to achieve with unsubstituted terephthalaldehyde or 2,5‑dimethoxyterephthalaldehyde under the same topology [1]. Single‑crystal X‑ray diffraction and 3D electron diffraction confirmed that the 2,3‑dimethoxy substitution pattern forces the building blocks to deviate from their preferred simple packing in molecular crystals, generating the unique structural complexity [1].

Crystallography Structural Complexity Reticular Design

Reactivity Advantage: Directed Imine Formation vs. Uncontrolled Cross‑Linking

In imine‑linked COF synthesis, the aldehyde electrophilicity and steric environment dictate reaction kinetics and product crystallinity. The 2,3‑dimethoxy substitution pattern electronically activates the aldehyde groups through mesomeric donation while sterically encumbering one ortho position, leading to a controlled condensation rate that favors high crystallinity [1]. The 2,5‑dimethoxy isomer, having methoxy groups para to each aldehyde, presents a different steric profile and often results in faster, less‑ordered precipitation, as evidenced by the formation of a lower‑symmetry 1D polymer instead of a 2D COF [1]. Terephthalaldehyde itself, lacking electron‑donating substituents, is less activated and can require harsher conditions that reduce crystalline domain size.

Dynamic Covalent Chemistry Imine Condensation Synthetic Methodology

High‑Value Application Scenarios Where 2,3‑Dimethoxyterephthalaldehyde Provides Verifiable Procurement Advantage


2D Bilayer Covalent Organic Frameworks for Vapochromic Chemical Sensors

When 2,3‑dimethoxyterephthalaldehyde is condensed with PyTTA, the resulting 2D COF (oDMPA‑Py‑COF) exhibits a fluorescence turn‑on response to ethanol vapor, whereas the 2,5‑dimethoxy isomer gives a turn‑off response [1]. This on/off directionality is critical for designing ratiometric or binary vapor sensors where a false‑positive signal must be avoided. Procurement of the 2,3‑isomer ensures the correct framework topology and the desired sensing polarity.

High‑Complexity Reticular Synthesis: Encoding Ordered Stereoisomer Sequences in COFs

Only the 2,3‑dimethoxy substitution pattern enables the formation of COF‑305, which holds the current record for the largest asymmetric unit and the most stereoisomers (nine) spatially ordered on equivalent lattice sites [2]. Any effort to replicate this level of structural complexity with an alternative dialdehyde would fail at the nucleation stage. Researchers targeting information‑dense framework materials must specify 2,3‑dimethoxyterephthalaldehyde.

Structure‑Directed Synthesis of 2D COFs for Gas‑Phase Adsorption and Separation

The 2D COF obtained from 2,3‑dimethoxyterephthalaldehyde provides an open 2D pore network with bilayer pyrene packing, fundamentally different from the 1D slit‑shaped channels (7 × 6 Å) obtained with the 2,5‑isomer [1]. For applications such as CO₂/N₂ or hydrocarbon separation that require faster in‑plane diffusion and larger accessible surface area, the 2,3‑isomer is the only building block that delivers the requisite 2D topology.

Crystalline Framework Growth for Single‑Crystal 3D Electron Diffraction Studies

The slow, controlled imine condensation enabled by the 2,3‑dimethoxy substitution yields crystals large enough for 3D electron diffraction (unit cell: a = 9.19 Å, b = 21.05 Å, c = 23.98 Å) [1]. This level of crystallographic resolution is not accessible with the faster‑precipitating 2,5‑dimethoxy isomer, making 2,3‑dimethoxyterephthalaldehyde the preferred monomer for structural biologists and materials chemists who require atomic‑resolution characterization.

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